molecular formula C10H8BrN3O B13714653 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde

5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde

Cat. No.: B13714653
M. Wt: 266.09 g/mol
InChI Key: BIWSSZIRRKOXHI-UHFFFAOYSA-N
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Description

5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom, a pyridyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Another method involves the regioselective synthesis using n-butyllithium and dimethylformamide (DMF) as reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed:

    Oxidation: 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carboxylic acid.

    Reduction: 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-(5-methyl-3-pyridyl)imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the pyridyl group enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

5-bromo-4-(5-methylpyridin-3-yl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H8BrN3O/c1-6-2-7(4-12-3-6)9-10(11)14-8(5-15)13-9/h2-5H,1H3,(H,13,14)

InChI Key

BIWSSZIRRKOXHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=C(NC(=N2)C=O)Br

Origin of Product

United States

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